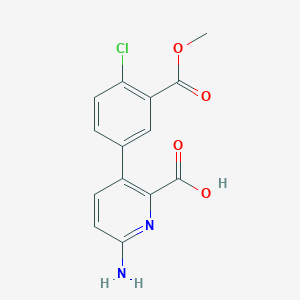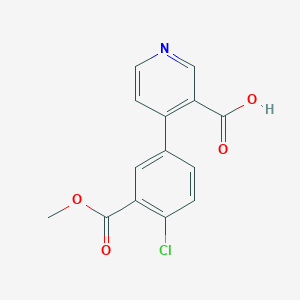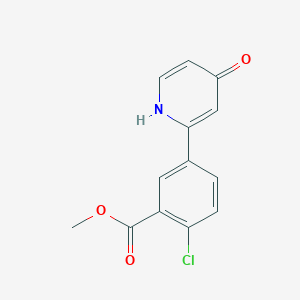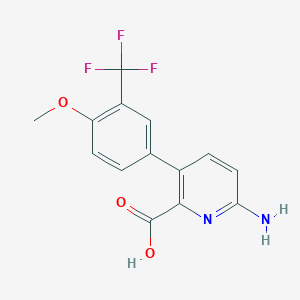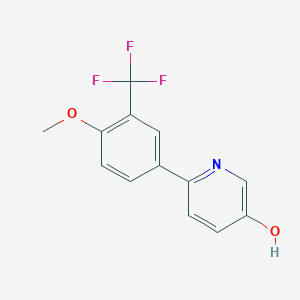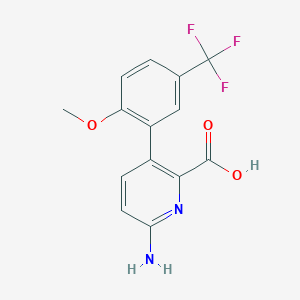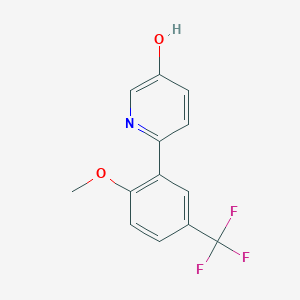
5-Hydroxy-2-(2-methoxy-5-trifluoromethylphenyl)pyridine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-2-(2-methoxy-5-trifluoromethylphenyl)pyridine, 95% (5-OH-2-MeO-5-TFMP-Py) is a novel compound with potential applications in a wide range of scientific research areas. It is an aromatic heterocyclic compound with a unique structure and properties, which make it an attractive option for a variety of research applications.
Aplicaciones Científicas De Investigación
5-OH-2-MeO-5-TFMP-Py has a wide range of potential applications in scientific research. It has been used as a starting material in the synthesis of various compounds, such as quinazoline derivatives, which have potential applications in drug discovery and development. Additionally, 5-OH-2-MeO-5-TFMP-Py has been used as a ligand in the synthesis of metal complexes, which can be used for the study of various biological processes.
Mecanismo De Acción
The mechanism of action of 5-OH-2-MeO-5-TFMP-Py is not yet fully understood. However, it is believed that the compound may interact with certain proteins or enzymes in the body, which could lead to changes in biochemical or physiological processes. Additionally, the compound may be able to modulate the activity of certain receptors or ion channels, which could result in changes in the activity of certain cells or tissues.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-OH-2-MeO-5-TFMP-Py have not yet been fully studied. However, preliminary studies suggest that the compound may have anti-inflammatory and antioxidant effects. Additionally, the compound may be able to modulate the activity of certain enzymes and proteins, which could lead to changes in biochemical or physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-OH-2-MeO-5-TFMP-Py in laboratory experiments include its low cost and availability, as well as its unique structure and properties. Additionally, the compound can be synthesized in a laboratory setting with commercially available reagents. The main limitation of using 5-OH-2-MeO-5-TFMP-Py in laboratory experiments is that its mechanism of action is not yet fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
The future directions for 5-OH-2-MeO-5-TFMP-Py research include further studies on its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research is needed to explore the potential applications of the compound in drug discovery and development. Finally, further studies are needed to explore the potential of 5-OH-2-MeO-5-TFMP-Py as a starting material for the synthesis of other compounds.
Métodos De Síntesis
5-OH-2-MeO-5-TFMP-Py can be synthesized using a two-step process. The first step involves the reaction of 5-hydroxy-2-methoxy-5-trifluoromethylphenol with pyridine in the presence of a base, such as sodium hydroxide. This reaction produces an intermediate, which is then converted to 5-OH-2-MeO-5-TFMP-Py in the second step by refluxing the intermediate in the presence of a catalyst, such as palladium chloride. The synthesis of 5-OH-2-MeO-5-TFMP-Py can be carried out in a laboratory setting with commercially available reagents.
Propiedades
IUPAC Name |
6-[2-methoxy-5-(trifluoromethyl)phenyl]pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c1-19-12-5-2-8(13(14,15)16)6-10(12)11-4-3-9(18)7-17-11/h2-7,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQNYKNURAQHCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=NC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692779 |
Source


|
| Record name | 6-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-2-(2-methoxy-5-trifluoromethylphenyl)pyridine | |
CAS RN |
1261936-56-4 |
Source


|
| Record name | 6-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


